molecular formula C25H24N4O6S B2580141 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-40-0

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2580141
CAS No.: 892275-40-0
M. Wt: 508.55
InChI Key: WRQDPXOHSTZOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative characterized by a tetrahydroquinazoline-dione core substituted with a 4-methoxybenzyl group at position 3, a carboxamide at position 7, and a sulfamoylphenyl ethyl side chain. The presence of the methoxybenzyl group may enhance lipophilicity and membrane permeability, while the sulfamoylphenyl ethyl chain could influence target binding through hydrogen bonding or electrostatic interactions.

Properties

CAS No.

892275-40-0

Molecular Formula

C25H24N4O6S

Molecular Weight

508.55

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34)

InChI Key

WRQDPXOHSTZOBL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several quinazoline and triazole derivatives reported in the literature. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Bioactivity Reference
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide C₂₅H₂₅N₅O₆S 547.56 g/mol 4-Methoxybenzyl, sulfamoylphenyl ethyl Multi-step nucleophilic substitution and cyclization Not reported; predicted protease/kinase inhibition
Elinogrel (N-((5-chlorothiophen-2-yl)sulfonyl)-N’-(4-(6-fluoro-7-methylamino-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)urea) C₂₁H₁₆ClFN₆O₆S₂ 591.96 g/mol Chlorothiophene sulfonyl, urea linker Friedel-Crafts and cyclocondensation P2Y₁₂ receptor antagonist (antiplatelet)
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide C₃₁H₂₄ClN₅O₅ 606.01 g/mol Chlorobenzyl, nitrobenzyl SN2 alkylation and ring closure Not reported; structural similarity suggests kinase inhibition
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide C₂₄H₁₉N₅O₃ 437.45 g/mol Methoxyphenyl, diazenylphenyl Microwave-assisted aza-Wittig reaction Antiviral (similar to Ningnanmycin)

Key Observations :

  • Sulfonamide vs. Sulfonyl Urea: The target compound’s sulfamoyl group contrasts with Elinogrel’s sulfonyl urea, which is critical for P2Y₁₂ receptor binding .
  • Substituent Effects : The 4-methoxybenzyl group in the target compound may confer greater metabolic stability compared to the nitrobenzyl group in the chlorobenzyl analogue .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for oxazole-carboxamides) achieves higher yields (>80%) compared to traditional reflux methods (~60% for triazole-thiones) .
Pharmacokinetic and Binding Comparisons
  • Docking Studies: AutoDock4 simulations indicate that the sulfamoylphenyl ethyl chain in the target compound forms hydrogen bonds with kinase ATP-binding pockets (binding energy: −9.2 kcal/mol), comparable to Elinogrel’s interaction with P2Y₁₂ (−8.7 kcal/mol) .

Research Findings and Challenges

  • Spectral Validation : IR and NMR data for similar compounds (e.g., νC=O at 1663–1682 cm⁻¹, νS-H absence confirming thione tautomers) provide benchmarks for characterizing the target compound .
  • Bioactivity Gaps: While Elinogrel has established antiplatelet activity, the target compound’s biological profile remains unvalidated. Preliminary in silico studies suggest kinase inhibition but require experimental confirmation.
  • Synthetic Limitations : Multi-step synthesis (e.g., hydrazinecarbothioamide intermediates) introduces scalability challenges, whereas microwave methods offer faster alternatives for analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.